4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione
Description
4-Butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a polycyclic compound featuring a fused pyrano-chromene core with a 7,8-dihydro structure. The molecule is substituted with a butyl group at position 4, two methyl groups at position 8, and an additional methyl group at position 10. This substitution pattern distinguishes it from simpler analogs such as 8,8-dimethyl-7,8-dihydro-pyrano[3,2-g]chromene-2,6-dione (Graveolone), which lacks the butyl and 10-methyl substituents .
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-butyl-2,2,10-trimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C19H22O4/c1-5-6-7-12-8-16(21)22-17-11(2)18-14(9-13(12)17)15(20)10-19(3,4)23-18/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
FTRQJBATBICQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC(O3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Cyclization with Ethyl 3-Oxo-3-Phenylpropanoates
A one-pot synthesis for pyrano[3,2-c]chromene-2,5-diones involves reacting 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates under solvent-free conditions. Ammonium salts or aminocrotonates facilitate intramolecular cyclization, forming the pyrano ring via C–C and C–O bond formation. Adapting this method, 4-hydroxycoumarin substituted with pre-installed butyl and methyl groups could yield the target compound.
Reaction Conditions :
Fe3O4@SiO2@Dapsone-Cu Nanocomposite Catalysis
A green MCR strategy employs Fe3O4@SiO2@dapsone-Cu nanoparticles to synthesize pyrano[3,2-c]chromene-diones from aldehydes, indan-1,3-dione, and 4-hydroxycoumarin. Substituting the aldehyde with a butyl-bearing precursor (e.g., 4-butylbenzaldehyde) and using methyl-substituted indan-1,3-dione could introduce the requisite substituents.
Optimized Parameters :
Knoevenagel Condensation Followed by Cyclization
Phase-Transfer Catalyzed Synthesis
Triethylbenzylammonium chloride (TEBAC) in water mediates the reaction of 4-chlorobenzaldehyde, isopropylidene malonate, and 5,5-dimethylcyclohexane-1,3-dione to form hexahydrocoumarin derivatives. Modifying the aldehyde to 4-butylbenzaldehyde and adjusting malonate/cyclohexanedione substituents could yield the target’s pyrano-chromene core.
Key Steps :
-
Knoevenagel Condensation : Forms α,β-unsaturated ketone intermediate.
-
Michael Addition : Cyclization via nucleophilic attack by 4-hydroxycoumarin.
Conditions :
Diels-Alder Cycloaddition Strategies
[4+2] Cycloaddition with Dienophiles
3-Arylidene-4-chromanones serve as dienes in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Introducing butyl and methyl groups into the diene structure prior to cycloaddition could generate the target’s stereochemistry.
Typical Parameters :
Post-Synthetic Functionalization
Regioselective Alkylation
After constructing the pyrano-chromene core, alkylation at C-8 and C-10 positions introduces methyl groups. Silver carbonate (Ag2CO3) on Celite promotes selective alkylation of hydroxyl or ketone groups in chromene derivatives.
Example Protocol :
-
Substrate : 8,10-Dihydroxy-pyrano[3,2-g]chromene-2,6-dione
-
Alkylating Agent : Methyl iodide (3 eq.)
-
Base : K2CO3, DMF, 60°C
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Antioxidant Activity
- Studies have shown that compounds similar to 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
-
Anti-inflammatory Effects
- Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making it a candidate for developing anti-inflammatory drugs. Such applications are particularly relevant in treating conditions like arthritis and other inflammatory diseases.
-
Antimicrobial Activity
- The compound has demonstrated effectiveness against various bacterial strains and fungi. Its antimicrobial properties suggest potential applications in pharmaceuticals as well as in the food industry to prevent spoilage.
-
Antidiabetic Properties
- Preliminary studies suggest that this compound may have a role in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels. This application is particularly significant given the rising prevalence of diabetes worldwide.
Industrial Applications
-
Cosmetics
- Due to its antioxidant and anti-inflammatory properties, 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione can be utilized in cosmetic formulations aimed at skin protection and anti-aging.
-
Food Preservation
- The antimicrobial properties of this compound can be harnessed for food preservation techniques to extend shelf life while maintaining safety and quality.
-
Pharmaceutical Formulations
- Its diverse biological activities make it an attractive candidate for inclusion in various pharmaceutical formulations targeting multiple health issues.
Case Study 1: Antioxidant Activity
A study conducted by Lichitsky et al. (2022) demonstrated the synthesis of related chromene derivatives that exhibited potent antioxidant activity in vitro. The results indicated that these compounds could reduce oxidative damage in cellular models.
Case Study 2: Anti-inflammatory Effects
Research published in Molecular Pharmacology evaluated the anti-inflammatory effects of similar chromene compounds on macrophage cells. The findings revealed significant inhibition of inflammatory markers upon treatment with these compounds.
Case Study 3: Antimicrobial Efficacy
In a comparative study on the antimicrobial effects of various chromene derivatives against pathogenic bacteria, it was found that 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione exhibited superior activity against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism by which 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with target molecules enhances its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Substituent Patterns and Core Structures of Pyrano-Chromene Derivatives
Key Structural Differences:
- Ring Fusion and Planarity: The target compound’s [3,2-g] pyrano-chromene core contrasts with Similanpyrone A’s [3,4-g] fusion, which modifies ring puckering and planarity . highlights that puckering coordinates (e.g., amplitude and phase angles) influence molecular conformation and intermolecular interactions .
- Substituent Effects: The butyl group in the target compound increases lipophilicity compared to Graveolone’s methyl groups . In contrast, hydroxy and aromatic substituents (e.g., in Calomelanol I) enhance hydrogen bonding and π-π interactions .
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
Notable Observations:
- The terpenoid-substituted derivative in crystallizes in a monoclinic system with a β angle near 93°, suggesting moderate deviation from orthogonality .
Bioactivity and Functional Insights
- Hydrogen Bonding and Molecular Recognition: emphasizes the role of hydrogen bonding in crystal packing and molecular aggregation . The target compound’s lack of hydroxy groups may reduce hydrogen-bond-driven interactions compared to derivatives like Similanpyrone A or Calomelanol I .
- Pharmacological Potential: Derivatives such as Decursin () and Ethyl 2-(8,8-dimethyl-2-oxo-...chromen-4-yl)acetate () exhibit modified pharmacokinetics due to esterification, though safety concerns (e.g., toxicity) are noted for the latter .
Biological Activity
4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a compound belonging to the chromene family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been linked to its structural features. For instance, studies have shown that derivatives with specific substituents can enhance radical-scavenging activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Properties
Chromene compounds have been reported to possess anti-inflammatory effects. In vitro studies demonstrate that they inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione has shown promise in inhibiting various enzymes related to neurodegenerative diseases. For instance:
- Cholinesterase Inhibition : Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment. The compound's IC50 values indicate moderate inhibition compared to standard drugs like donepezil.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 4-butyl... | 15.2 | 9.2 |
Cytotoxicity Studies
Cytotoxicity assessments against various cancer cell lines have shown that certain derivatives exhibit selective cytotoxic effects. For example:
- MCF-7 Cell Line : The compound demonstrated moderate cytotoxicity with an IC50 value indicating potential for further development as an anticancer agent.
Case Studies
-
Study on Cholinesterase Inhibition :
A study published in PMC explored the inhibitory effects of chromene derivatives on cholinesterases. The findings revealed that specific structural modifications could enhance inhibitory potency against AChE and BChE. The most effective derivatives had IC50 values significantly lower than those of standard inhibitors . -
Antioxidant Activity Evaluation :
A comparative study assessed the antioxidant activities of various chromene derivatives using DPPH and ABTS assays. The results indicated that 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione exhibited a higher scavenging capacity than several known antioxidants . -
Anti-inflammatory Mechanism :
Research focused on the anti-inflammatory properties of chromenes showed that these compounds could downregulate COX and LOX pathways in macrophage cultures. This suggests their potential use as therapeutic agents in managing inflammation-related disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione?
- Methodological Answer : The compound can be synthesized via a multicomponent reaction involving aromatic aldehydes, Meldrum’s acid, and coumarin derivatives in ionic liquids (e.g., TMGT) at 80°C. Key parameters include stoichiometric ratios (1:1:1), solvent choice (ethanol for recrystallization), and temperature control to minimize side products. Ionic liquids enhance reaction efficiency and can be recycled . For analogs, optimization of substituents (e.g., alkyl/aryl groups) requires adjusting reaction times and monitoring via TLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals such as methyl groups (δ 2.48–2.54 ppm), pyran ring protons (δ 4.74–4.82 ppm), and aromatic protons (δ 6.57–7.23 ppm). Coupling constants (J = 15–16 Hz) confirm stereochemistry .
- ¹³C NMR : Peaks at δ 160–170 ppm indicate carbonyl groups, while δ 90–110 ppm corresponds to chromene carbons .
- IR : Strong bands near 1784 cm⁻¹ (lactone C=O) and 3265 cm⁻¹ (hydroxyl groups) validate functional groups .
- MS : Molecular ion peaks (e.g., m/z 322.0 [M]⁺) and fragmentation patterns align with the expected structure .
Q. What are the solubility and storage guidelines for this compound in laboratory settings?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Storage at –20°C under inert atmosphere (N₂/Ar) prevents oxidation. For long-term stability, lyophilization is recommended. Sample solutions (10 mM in DMSO) should be aliquoted to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can reaction mechanisms for by-product formation during synthesis be elucidated?
- Methodological Answer : By-products often arise from competing cyclization pathways or incomplete ring closure. Isotopic labeling (e.g., ¹³C-tracing) and kinetic studies (monitoring intermediates via HPLC-MS) can identify mechanistic steps. For example, chromene-dione by-products may form via retro-aldol reactions, as observed in analogous syntheses . Computational modeling (DFT) further clarifies energy barriers for competing pathways .
Q. How to resolve discrepancies in spectroscopic data between experimental and theoretical predictions?
- Methodological Answer : Discrepancies in NMR chemical shifts or IR bands may stem from solvent effects, conformational flexibility, or crystallographic packing. Compare experimental data with simulated spectra (using software like Gaussian or ACD/Labs). For crystallographic validation, refine X-ray diffraction data (e.g., CCDC deposition codes) to resolve ambiguities in bond lengths/angles .
Q. What advanced catalytic systems improve yield and selectivity in large-scale synthesis?
- Methodological Answer : Heterogeneous catalysts (e.g., La(OTf)₃) or flow chemistry setups enhance regioselectivity and reduce reaction times. For example, continuous flow reactors minimize thermal degradation, achieving >90% yield in chromene-dione syntheses. Catalyst recycling studies (e.g., TON/TOF calculations) ensure cost-effectiveness .
Q. How to design bioactivity assays for this compound based on structural analogs?
- Methodological Answer : Prioritize assays aligned with structural motifs (e.g., chromene-lactone cores linked to anti-inflammatory or antitumor activity). Use in silico docking (AutoDock Vina) to predict target binding (e.g., COX-2 or topoisomerase II). Validate via in vitro cytotoxicity (MTT assay on cancer cell lines) and antioxidant activity (DPPH radical scavenging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
